molecular formula C13H15NO3 B061311 Methyl 3-(2-oxopiperidin-1-yl)benzoate CAS No. 168162-28-5

Methyl 3-(2-oxopiperidin-1-yl)benzoate

Cat. No. B061311
M. Wt: 233.26 g/mol
InChI Key: WBIOFNUPQLMBOK-UHFFFAOYSA-N
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Description

“Methyl 3-(2-oxopiperidin-1-yl)benzoate” is a chemical compound with the molecular formula C9H15NO3 . It is also known by its IUPAC name “methyl 3-(2-oxo-1-piperidinyl)propanoate” and has a molecular weight of 185.22 . The compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-oxopiperidin-1-yl)benzoate” consists of a piperidine ring attached to a benzoate ester group . The InChI code for the compound is 1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3 .

Safety And Hazards

The safety and hazards associated with “Methyl 3-(2-oxopiperidin-1-yl)benzoate” are not detailed in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

Piperidine derivatives, such as “Methyl 3-(2-oxopiperidin-1-yl)benzoate”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 3-(2-oxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-5-4-6-11(9-10)14-8-3-2-7-12(14)15/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIOFNUPQLMBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443448
Record name Methyl 3-(2-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-oxopiperidin-1-yl)benzoate

CAS RN

168162-28-5
Record name Methyl 3-(2-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The bromide of Example 36 (1.50 g, 4.88 mmol) was taken up in dry DMF (40 ml) and treated with NaH (160 mg, 80% disp. in oil) at 0° C. The mixture was stirred at r.t. under nitrogen for 10 min, then KI (80 mg) added and the mixture heated at 70° C. for 4 h. The mixture was evaporated and partitioned between EtOAc and 1M HCl. The organic portion was washed with 5% KHCO3 and brine, filtered (Whatman® 1 PS, phase separator) and evaporated. The residue was chromatographed (eluant 2% MeOH in EtOAc) to provide a colourless oil (640 mg, 56%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

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